molecular formula C13H12N4OS B3010081 1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1416339-45-1

1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B3010081
CAS No.: 1416339-45-1
M. Wt: 272.33
InChI Key: ATNCDUHDUTXDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core fused with a mercapto group and a dimethylphenyl substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2,3-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine core. The mercapto group is introduced through a nucleophilic substitution reaction using thiourea, followed by oxidation to form the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and dimethylformamide, as well as catalysts such as acids, bases, and transition metal complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-7-4-3-5-10(8(7)2)17-11-9(6-14-17)12(18)16-13(19)15-11/h3-6H,1-2H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNCDUHDUTXDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=S)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.